3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide, also known as U-47700, is a synthetic compound first developed in the 1970s by the Upjohn Company. [, ] It belongs to the class of novel synthetic opioids (NSOs) and has been the subject of scientific research due to its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). [] Research on U-47700 primarily focuses on understanding its pharmacological properties, structure-activity relationships, and potential therapeutic applications in pain management. [, , ]
The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide is detailed in several publications, notably in the original patents from the Upjohn Company. [, ] While the specific synthetic route may vary, a common approach involves the reaction of a suitably substituted cyclohexanediamine derivative with 3,4-dichlorobenzoyl chloride. This reaction forms the amide bond that is characteristic of the compound's structure. [, ]
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide possesses two chiral centers, resulting in the existence of both cis and trans isomers. [, ] The trans isomer is the more pharmacologically active form and is the one primarily investigated in research. [] The molecule's structure consists of a benzamide group connected to a cyclohexane ring via an amide bond. The cyclohexane ring also carries a dimethylamino group at the 2-position. [] The presence of chlorine atoms at the 3 and 4 positions of the benzamide ring is a crucial structural feature that influences its binding affinity and selectivity for opioid receptors. []
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide primarily exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR). [, ] This means it binds to the MOR and activates it, leading to a cascade of intracellular signaling events. The activation of MOR by U-47700 is responsible for its analgesic properties, as it modulates pain perception within the central nervous system. [, , ]
a) Pain Research and Analgesic Development: 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide serves as a pharmacological tool to investigate the mechanisms of pain perception and the development of novel analgesics. [, , ] By understanding its interaction with opioid receptors, particularly the MOR, researchers can gain insights into the structure-activity relationships that govern the analgesic effects of opioid compounds. [, , ]
b) Opioid Receptor Pharmacology: U-47700 is valuable in studying the pharmacological properties of opioid receptors, especially the MOR. [, ] Its high potency and selectivity for the MOR make it useful for characterizing receptor binding affinities, signaling pathways, and downstream functional responses. [, ]
c) Development of PET Ligands: Research has explored the use of U-47700 analogs as potential positron emission tomography (PET) ligands. [] By incorporating fluorine-18 into the structure, researchers aim to develop radiotracers that can bind to opioid receptors in the brain. [] This could allow for non-invasive imaging of opioid receptor distribution and function, providing valuable insights into various neurological and psychiatric conditions.
a) In-depth Structure-Activity Relationship Studies: Further research on the structure-activity relationship of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide could involve synthesizing and evaluating novel analogs with modifications to the benzamide or cyclohexyl rings. [, ] This could lead to the discovery of compounds with improved pharmacological profiles, such as increased potency, selectivity, or reduced side effects. [, ]
b) Exploration of Therapeutic Potential: While U-47700 itself is not suitable for clinical use due to safety concerns, [, ] its derivatives with altered structures and potentially improved safety profiles might hold therapeutic promise. Future research could focus on developing analogs with reduced abuse liability and improved therapeutic indices for potential applications in pain management or other conditions where opioid receptor modulation is beneficial.
c) Investigation of Opioid Receptor Heterodimerization: Given the growing understanding of opioid receptor heterodimerization, [] future research could investigate the interaction of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide with opioid receptor heterodimers. Understanding its binding affinities and functional effects on these heterodimers could provide valuable insights into the complex pharmacology of opioid receptors and their implications for drug development.
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6